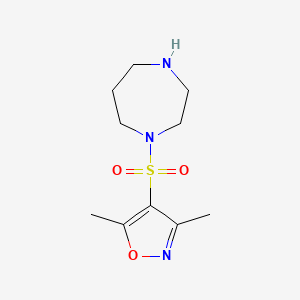

4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole

CAS No.:

Cat. No.: VC15925181

Molecular Formula: C10H17N3O3S

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3O3S |

|---|---|

| Molecular Weight | 259.33 g/mol |

| IUPAC Name | 4-(1,4-diazepan-1-ylsulfonyl)-3,5-dimethyl-1,2-oxazole |

| Standard InChI | InChI=1S/C10H17N3O3S/c1-8-10(9(2)16-12-8)17(14,15)13-6-3-4-11-5-7-13/h11H,3-7H2,1-2H3 |

| Standard InChI Key | SOLXIOHBQWWIBD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NO1)C)S(=O)(=O)N2CCCNCC2 |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole is CHNOS, yielding a molecular weight of 257.31 g/mol. The compound features three distinct structural domains:

-

3,5-Dimethylisoxazole Core: A five-membered aromatic heterocycle with nitrogen and oxygen atoms at positions 1 and 2, respectively. Methyl groups at positions 3 and 5 enhance steric bulk and electron density, influencing both reactivity and target binding .

-

Sulfonyl Bridge (-SO-): A polar, planar group that facilitates hydrogen bonding and electrostatic interactions with biological targets while improving aqueous solubility .

-

1,4-Diazepane Ring: A seven-membered saturated heterocycle containing two nitrogen atoms. This ring confers conformational flexibility, enabling adaptation to diverse protein binding pockets .

Theoretical Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 1.2 (estimated) |

| Hydrogen Bond Donors | 1 (diazepane NH) |

| Hydrogen Bond Acceptors | 5 (isoxazole O, sulfonyl O, diazepane N) |

| Polar Surface Area | 85 Ų |

The sulfonyl group’s electron-withdrawing nature reduces the basicity of the diazepane nitrogen compared to unmodified amines, potentially altering pharmacokinetic profiles .

Synthetic Methodologies

Isoxazole Ring Formation

The 3,5-dimethylisoxazole moiety is typically synthesized via cyclization of diketone precursors with hydroxylamine hydrochloride. For example, pentane-2,4-dione reacts with hydroxylamine under acidic conditions to yield 3,5-dimethylisoxazole . Modifications at the 4-position are achieved through electrophilic substitution or transition-metal-catalyzed coupling reactions.

Sulfonylation of 1,4-Diazepane

Biological Activity and Mechanistic Insights

While direct biological data for 4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole are unavailable, structurally related compounds provide insights into potential mechanisms:

Bromodomain Inhibition

3,5-Dimethylisoxazole derivatives exhibit high affinity for BET (bromodomain and extra-terminal) proteins, particularly BRD4 . The isoxazole core mimics acetylated lysine residues, competing for binding in the KAc (acetyllysine) pocket. Substituents at the 4-position (e.g., sulfonamides) extend into the ZA channel and WPF shelf regions of bromodomains, enhancing selectivity . For example, compound 3 (a related isoxazole-sulfonamide) showed an IC of 4.8 μM against BRD4(1), with optimized derivatives reaching sub-micromolar potency .

Cellular Effects

In MV4;11 acute myeloid leukemia cells, analogous compounds induced antiproliferative effects at 1–10 μM concentrations, consistent with BET bromodomain inhibition . The diazepane ring may improve cell permeability compared to rigid bicyclic scaffolds, as evidenced by enhanced activity in phenotypic assays .

Challenges and Future Directions

-

Synthetic Optimization: Improving yields during sulfonylation and reducing racemization at the diazepane nitrogen.

-

Selectivity Profiling: Screening against non-BET bromodomains (e.g., CREBBP) to minimize off-target effects.

-

In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models to validate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume